N-Methyl-L-serine
Overview
Description
N-Methyl-L-serine is a derivative of the amino acid serine . It has the molecular formula C4H9NO3 and an average mass of 119.119 Da . It plays an important role in investigations on prevention or therapy of Alzheimer’s disease . It has been found to stimulate the production of high molecular mass hyaluronan in human fibroblasts .
Molecular Structure Analysis
N-Methyl-L-serine has a molecular formula of C4H9NO3 . It has one defined stereocentre . The structure of N-Methyl-L-serine includes 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
N-Methyl-L-serine is a white powder with a melting point of 204 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 326.2±32.0 °C at 760 mmHg, and a flash point of 151.1±25.1 °C . It has a molar refractivity of 27.2±0.3 cm3 and a molar volume of 95.9±3.0 cm3 .Scientific Research Applications
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Neurotransmission and Neuroprotection
- Field : Neurobiology
- Application : L-serine plays a vital role in neurotransmission and neuroprotection . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
- Methods : L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis .
- Results : L-serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders .
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Cell Proliferation and Development
- Field : Cellular Biology
- Application : L-serine plays a crucial role in cell proliferation and development . It is a building block of phospholipids, particularly phosphatidylserine (PS), and sphingolipids (SL), which are highly concentrated in all cell membranes .
- Methods : L-serine is synthesized from 3-phosphoglycerate (3-PG) and glycine .
- Results : L-serine has an exceptional importance in metabolism of all nutrients and in a broad range of cellular functions .
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Stimulation of Hyaluronan Production
- Field : Dermatology
- Application : N-Methyl-L-serine has been found to stimulate production of high molecular mass hyaluronan in human fibroblasts .
- Methods : This effect was specific to methylated L-serine and not observed with other methylated amino acids .
- Results : The stimulation of hyaluronan production by N-Methyl-L-serine could have potential applications in skincare and wound healing .
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Renal Diseases Treatment
- Field : Nephrology
- Application : Use of L-serine and its metabolic products, specifically D-serine and phosphatidylserine, has been investigated for the therapy of renal diseases .
- Methods : L-serine is synthesized from 3-phosphoglycerate (3-PG) and glycine .
- Results : L-serine shows potential as a protective agent in various renal diseases .
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Central Nervous System Injury
- Field : Neurology
- Application : Use of L-serine and its metabolic products, specifically D-serine and phosphatidylserine, has been investigated for the therapy of central nervous system injury .
- Methods : L-serine is synthesized from 3-phosphoglycerate (3-PG) and glycine .
- Results : L-serine shows potential as a protective agent in various central nervous system injuries .
-
Parkinson’s Disease Research
- Field : Neurology
- Application : L-serine has repeatedly demonstrated beneficial effects by acting as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development . Its role in the formation of sphingolipids in the central nervous system is essential for neural differentiation and survival .
- Methods : L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis .
- Results : L-serine shows potential as a protective agent in Parkinson’s disease .
Safety And Hazards
properties
IUPAC Name |
(2S)-3-hydroxy-2-(methylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFABYLDRXJYID-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179498 | |
Record name | Methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-L-serine | |
CAS RN |
2480-26-4 | |
Record name | N-Methyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2480-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6423FC3I2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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